REACTION_CXSMILES
|
S(=O)(=O)(O)O.C(OC([NH:11][C:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:15]([CH3:21])=[C:14]([CH3:22])[C:13]=1[N+:23]([O-:25])=[O:24])=O)C>>[CH3:22][C:14]1[C:13]([N+:23]([O-:25])=[O:24])=[C:12]([C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:15]=1[CH3:21])[NH2:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
N-(ethoxycarbonyl)-3,4-dimethyl-2,6-dinitroaniline
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to a temperature in the range of from 110° C. to 120° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
CUSTOM
|
Details
|
The precipitated solid is collected
|
Type
|
CUSTOM
|
Details
|
crystallized from absolute ethanol yielding the desired product
|
Type
|
CUSTOM
|
Details
|
of from 141.5° C. to 142.5° C.
|
Name
|
|
Type
|
|
Smiles
|
CC=1C(=C(N)C(=CC1C)[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |